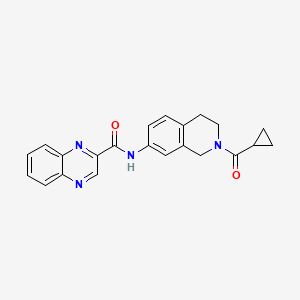

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKXQRLBOFPFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide involves a multi-step process:

Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropane is reacted with a suitable reagent (e.g., chloroform and sodium hydroxide) to form cyclopropanecarbonyl chloride.

Coupling with Tetrahydroisoquinoline: : The intermediate cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the cyclopropanecarbonyl-tetrahydroisoquinoline intermediate.

Formation of Quinoxaline Carboxamide: : The cyclopropanecarbonyl-tetrahydroisoquinoline intermediate is coupled with quinoxaline-2-carboxylic acid using coupling reagents like carbodiimides (e.g., EDC or DCC) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide might involve optimization of reaction conditions to enhance yield and purity. This may include:

Use of continuous flow reactors for efficient mixing and temperature control.

Employing high-throughput screening techniques to identify optimal catalysts and reagents.

Implementing purification methods such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions might include:

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in alcohol.

Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions will vary based on the reaction conditions and reagents used. For example:

Oxidation might yield carboxylic acids or ketones.

Reduction might yield alcohols or amines.

Substitution reactions might yield new derivatives with modified functional groups.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide finds applications in diverse scientific research areas:

Chemistry: : As a building block for synthesizing novel compounds.

Biology: : Potential use in biochemical assays or as a molecular probe.

Medicine: : Exploring its pharmacological properties and potential therapeutic applications.

Industry: : Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide exerts its effects likely involves interactions with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or proteins that play a role in biological processes.

Pathways Involved: : Signal transduction pathways, metabolic pathways, or regulatory networks affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s tetrahydroisoquinoline core differentiates it from other heterocyclic systems. Below is a structural and functional comparison with analogs:

Key Observations:

Core Flexibility: The target compound’s tetrahydroisoquinoline core is shared with analogs in and , but differs from piperazine-quinoline hybrids () or pyrimidine-thiophene systems ().

Substituent Impact: The quinoxaline-2-carboxamide in the target compound is electron-deficient, favoring π-π stacking interactions, whereas the 5-phenylisoxazole-3-carboxamide () offers a hydrogen-bond acceptor via the isoxazole oxygen .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C24H22N2O

- Molecular Weight: 358.44 g/mol

- IUPAC Name: N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide

Structural Representation:

The compound features a complex structure that includes a tetrahydroisoquinoline moiety linked to a quinoxaline ring via a cyclopropanecarbonyl group. This unique arrangement is thought to contribute to its biological activity.

The biological activity of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems and may exhibit anxiolytic or neuroprotective effects.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of analogous compounds in the quinoxaline family. For instance, derivatives have been tested for their anxiolytic effects using various behavioral assays:

| Compound | Anxiolytic Activity | Behavioral Assay Used |

|---|---|---|

| 2b | High | Elevated Plus Maze |

| 2c | Moderate | Open Field |

| 4b | Low | Light-Dark Box |

In these studies, compound 2b demonstrated significant anxiolytic effects comparable to diazepam, suggesting that structural modifications can enhance therapeutic potential .

Case Studies

-

Study on Quinoxaline Derivatives:

A study published in PubMed focused on the synthesis and evaluation of novel quinoxaline derivatives. Among these, certain compounds exhibited promising anxiolytic properties confirmed through in vivo tests . The pharmacophore modeling indicated that specific structural features were crucial for their activity. -

Tetrahydroisoquinoline as a KEAP1 Binder:

Another research highlighted the role of tetrahydroisoquinoline compounds as KEAP1 binders. This mechanism is significant as it relates to oxidative stress and neuroprotection, suggesting that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide may influence cellular responses to stress .

Toxicological Profile

The safety profile of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is essential for its therapeutic application. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates low toxicity levels in vivo for related compounds. Such assessments are critical in determining the viability of this compound for further preclinical studies .

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated cells to identify OX1R downstream pathways (e.g., MAPK/ERK).

- Proteomics : SILAC labeling to quantify changes in OX1R-associated proteins.

- Network analysis : Use STRING or Cytoscape to map interactomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.